molecular formula C10H13N3O3 B13935416 2,2-dimethyl-N-(2-nitro-3-pyridinyl)Propanamide

2,2-dimethyl-N-(2-nitro-3-pyridinyl)Propanamide

Cat. No.: B13935416
M. Wt: 223.23 g/mol
InChI Key: GCSPJMFMJJXBIE-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(2-nitro-3-pyridinyl)Propanamide is a chemical compound with the molecular formula C10H14N2O3 It is known for its unique structural features, which include a nitro group attached to a pyridine ring and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(2-nitro-3-pyridinyl)Propanamide typically involves the nitration of a pyridine derivative followed by amide formation. One common method includes the nitration of 2,3-dimethylpyridine using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position. The resulting nitro compound is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form the desired amide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the handling of reactive nitrating agents and the potential hazards associated with nitro compounds.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(2-nitro-3-pyridinyl)Propanamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

    Oxidation: Although less common, the compound can undergo oxidation under specific conditions to form different oxidation states of the nitrogen atoms.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2,2-dimethyl-N-(2-amino-3-pyridinyl)Propanamide.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: Oxidized nitrogen species or ring-opened products.

Scientific Research Applications

2,2-dimethyl-N-(2-nitro-3-pyridinyl)Propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(2-nitro-3-pyridinyl)Propanamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyridine ring can also participate in coordination with metal ions, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-N-(2-pyridinyl)Propanamide: Lacks the nitro group, resulting in different reactivity and applications.

    2,2-dimethyl-N-(3-pyridinyl)Propanamide: Similar structure but with the pyridine nitrogen at a different position, affecting its chemical behavior.

    2,2-dimethyl-N-(4-pyridinyl)Propanamide: Another positional isomer with distinct properties.

Uniqueness

The nitro group enhances its ability to participate in reduction and substitution reactions, while the pyridine ring provides a site for coordination with metal ions and other interactions .

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

2,2-dimethyl-N-(2-nitropyridin-3-yl)propanamide

InChI

InChI=1S/C10H13N3O3/c1-10(2,3)9(14)12-7-5-4-6-11-8(7)13(15)16/h4-6H,1-3H3,(H,12,14)

InChI Key

GCSPJMFMJJXBIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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